molecular formula C16H15ClN2O4S B12773316 Sulofenur metabolite IV CAS No. 133883-96-2

Sulofenur metabolite IV

Cat. No.: B12773316
CAS No.: 133883-96-2
M. Wt: 366.8 g/mol
InChI Key: JCWVSADLTGFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulofenur metabolite IV is a derivative of sulofenur, a diarylsulfonylurea compound known for its anticancer properties. Sulofenur itself has been studied extensively for its broad-spectrum activity against various solid tumors. its clinical application has been limited due to side effects such as anemia and methemoglobinemia . Understanding the properties and behavior of its metabolites, including this compound, is crucial for developing more effective and safer anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulofenur metabolite IV involves several steps, starting from the parent compound, sulofenur. The process typically includes:

    Nitration: Introduction of a nitro group to the aromatic ring of sulofenur.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: Addition of a sulfonyl group to the amino group, forming the sulfonamide structure.

    Hydrolysis: Hydrolysis of the sulfonamide to yield the final metabolite

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulofenur metabolite IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonylurea derivatives, which can be further modified to enhance their anticancer properties .

Scientific Research Applications

Sulofenur metabolite IV has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of sulfonylurea derivatives in various chemical reactions.

    Biology: Investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly against solid tumors. .

Mechanism of Action

Sulofenur metabolite IV exerts its effects through several mechanisms:

Comparison with Similar Compounds

Sulofenur metabolite IV is compared with other diarylsulfonylurea compounds such as:

This compound is unique due to its specific inhibition of glutathione reductase and its potential for reduced side effects compared to its parent compound .

Properties

CAS No.

133883-96-2

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea

InChI

InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21)

InChI Key

JCWVSADLTGFFOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.